molecular formula C19H24Br2N2O10 B13706664 3,4-Dibromo-Mal-PEG4-NHS ester

3,4-Dibromo-Mal-PEG4-NHS ester

Cat. No.: B13706664
M. Wt: 600.2 g/mol
InChI Key: VLOKHMWPRRYQNO-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG4-NHS ester is a site-specific maleimide polyethylene glycol (PEG) linker containing a dibromomaleimide group. The NHS ester is reactive with amine-containing moieties, allowing for the formation of stable amide bonds. The dibromomaleimide group provides two points of substitution due to the presence of two bromine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-Mal-PEG4-NHS ester typically involves the reaction of maleimide with PEG4 and subsequent bromination to introduce the dibromomaleimide group. The final step involves the reaction with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific temperature and pH conditions to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-Mal-PEG4-NHS ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromo-Mal-PEG4-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.

    Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The dibromomaleimide group allows for dual substitution, providing versatility in conjugation reactions. The PEG spacer increases solubility and reduces steric hindrance, enhancing the efficiency of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-Mal-PEG4-NHS ester is unique due to its combination of a dibromomaleimide group and an NHS ester, providing dual points of substitution and reactivity with primary amines. This makes it highly versatile for various conjugation and labeling applications .

Properties

Molecular Formula

C19H24Br2N2O10

Molecular Weight

600.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C19H24Br2N2O10/c20-16-17(21)19(28)22(18(16)27)4-6-30-8-10-32-12-11-31-9-7-29-5-3-15(26)33-23-13(24)1-2-14(23)25/h1-12H2

InChI Key

VLOKHMWPRRYQNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

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